1-(Chloroacetyl)azepan-2-one

Description

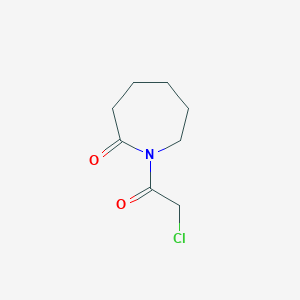

1-(Chloroacetyl)azepan-2-one is a heterocyclic compound featuring a seven-membered azepane ring fused with a ketone group and substituted with a chloroacetyl moiety. Its molecular formula is C₈H₁₄ClNO, with an average molecular mass of 175.656 g/mol . The compound is characterized by a carbonyl group (C=O) at the 2-position of the azepane ring and a reactive chloroacetyl (–COCH₂Cl) side chain, which facilitates its use in nucleophilic substitution and cyclocondensation reactions. Key spectral data include IR absorption bands for the β-lactam-like carbonyl group (1672–1687 cm⁻¹), C–N stretching (1248–1257 cm⁻¹), and N–H vibrations (3280–3300 cm⁻¹) in related azetidine-2-one derivatives .

Propriétés

Numéro CAS |

98303-85-6 |

|---|---|

Formule moléculaire |

C8H12ClNO2 |

Poids moléculaire |

189.64 g/mol |

Nom IUPAC |

1-(2-chloroacetyl)azepan-2-one |

InChI |

InChI=1S/C8H12ClNO2/c9-6-8(12)10-5-3-1-2-4-7(10)11/h1-6H2 |

Clé InChI |

LAMSKASPJIPWBI-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(=O)N(CC1)C(=O)CCl |

Origine du produit |

United States |

Méthodes De Préparation

1-(Chloroacetyl)azepan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyleneimine with chloroacetyl chloride . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve the use of microchannel reactors, which allow for precise control of reaction parameters and efficient production of the compound .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

1-(Chloroacetyl)azepan-2-one has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(Chloroacetyl)azepan-2-one involves its ability to act as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the chloroacetyl group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(Chloroacetyl)azocane

- Molecular Formula: C₉H₁₆ClNO

- Structural Features : Features an eight-membered azocane ring instead of azepane.

- Synthesis : Produced via chloroacetylation of azocane, analogous to azepan-2-one derivatives.

- Properties : Higher molecular weight (189.68 g/mol), melting point (59–61°C), and boiling point (149–151°C at 4 Torr) compared to 1-(Chloroacetyl)azepan-2-one .

Azetidine-2-one Derivatives

- Example: 1-(Nicotinylamino)-2-substituted azetidin-4-ones.

- Structural Features : Four-membered β-lactam ring with a chloroacetyl substituent.

- Synthesis : Cyclocondensation of Schiff bases with chloroacetyl chloride.

- Bioactivity : Demonstrated antibacterial activity against E. coli and S. aureus, attributed to the β-lactam core .

Tetrazole-Piperidine Hybrids

- Example: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone.

- Structural Features : Tetrazole ring linked to a piperidine moiety via a chloroacetyl bridge.

- Synthesis : Reaction of tetrazole intermediates with chloroacetyl chloride, followed by piperidine substitution.

Carbazole-Chloroacetyl Derivatives

- Example: 1-(9H-carbazol-9-yl)-2-chloroethanone.

- Structural Features : Carbazole (aromatic heterocycle) substituted with a chloroacetyl group.

- Bioactivity : Serves as an intermediate for synthesizing antioxidants, with radical scavenging activity (DPPH assay) comparable to BHA .

Pyrazole and Thiazole Derivatives

- Example: 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone.

- Structural Features : Pyrazole ring conjugated with chloroacetyl.

- Synthesis: Cyclization of N'-(2-chloroacetyl)-2-cyanoacetohydrazide.

- Bioactivity : Exhibited potent antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines, outperforming doxorubicin in some cases .

Comparative Analysis Table

Key Research Findings

- Reactivity : The chloroacetyl group in this compound enables nucleophilic substitutions, forming heterocycles like oxazepines and thiazoles .

- Structural Influence : Smaller rings (e.g., azetidine-2-one) enhance antibacterial activity due to β-lactam stability, while larger rings (azepane/azocane) improve solubility and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.